2-((2-Bromoethyl)(methyl)amino)ethan-1-ol
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Overview
Description
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is an organic compound with the molecular formula C5H12BrNO. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound features both amine and alcohol functional groups, making it reactive and useful in multiple chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethyl)(methyl)amino)ethan-1-ol typically involves the reaction of 2-bromoethanol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Reaction of 2-bromoethanol with methylamine:
Reagents: 2-bromoethanol, methylamine
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
:Equation: BrCH2CH2OH+CH3NH2→HOCH2CH2N(CH3)CH2Br
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amines, ethers, or nitriles.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 2-((2-Bromoethyl)(methyl)amino)ethan-1-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The amine and alcohol groups enable the compound to form hydrogen bonds and interact with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: Similar in structure but with additional ethoxy groups, making it more hydrophilic.
2-(2-Aminoethylamino)ethanol: Contains an additional amino group, increasing its basicity and reactivity.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure but lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is unique due to its combination of bromine, amine, and alcohol functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C5H12BrNO |
---|---|
Molecular Weight |
182.06 g/mol |
IUPAC Name |
2-[2-bromoethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C5H12BrNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 |
InChI Key |
IOSQHIJFEKTYAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CCBr |
Origin of Product |
United States |
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